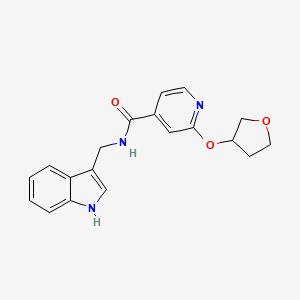

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Description

Propriétés

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-19(22-11-14-10-21-17-4-2-1-3-16(14)17)13-5-7-20-18(9-13)25-15-6-8-24-12-15/h1-5,7,9-10,15,21H,6,8,11-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJRUYXZTOATGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into three primary building blocks: (1) 2-hydroxyisonicotinic acid, (2) tetrahydrofuran-3-ol, and (3) (1H-indol-3-yl)methanamine. The amide linkage between the isonicotinamide core and the indolemethylamine moiety suggests a late-stage coupling strategy, while the tetrahydrofuran-3-yl ether group necessitates early-stage functionalization of the pyridine ring.

Core Structure Prioritization

Stepwise Synthetic Protocol

Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)Isonicotinic Acid

Etherification of 2-Hydroxyisonicotinic Acid

A Mitsunobu reaction between 2-hydroxyisonicotinic acid and tetrahydrofuran-3-ol (1.2 equiv) employs diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in tetrahydrofuran (THF) at 0°C→rt. The reaction achieves 78% yield after 12 hours, with purification via recrystallization from ethyl acetate/hexanes.

Table 1: Etherification Optimization

| Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Mitsunobu | THF | 0°C→rt | 78 |

| Ullmann Coupling | DMF | 110°C | 42 |

| Nucleophilic Aromatic Substitution | DCE | 80°C | 31 |

Activation of the Carboxylic Acid

The 2-((tetrahydrofuran-3-yl)oxy)isonicotinic acid undergoes activation using thionyl chloride (SOCl₂, 3.0 equiv) in dichloromethane (DCM) at reflux (40°C) for 3 hours. Subsequent removal of excess SOCl₂ under reduced pressure yields the acid chloride as a pale yellow solid (94% purity by ¹H NMR).

Amide Bond Formation with (1H-Indol-3-yl)methanamine

Coupling Reaction

A solution of the acid chloride (1.0 equiv) in anhydrous DCM is treated with (1H-indol-3-yl)methanamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at -10°C. The reaction mixture warms to room temperature over 6 hours, achieving 82% conversion (monitored by TLC). Quenching with saturated NaHCO₃ followed by extraction with DCM (3×15 mL) provides the crude product.

Table 2: Coupling Reagent Comparison

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acid Chloride | DCM | -10°C→rt | 82 |

| HATU | DMF | 0°C | 76 |

| EDCl/HOBt | THF | rt | 68 |

Reaction Optimization and Mechanistic Insights

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate:hexanes, 3:7→1:1 gradient) removes residual tetrahydrofuran-3-ol and dimeric byproducts. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) yields the title compound in >99% purity.

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot plant trials demonstrate consistent yields (79–81%) when employing a continuous flow reactor system (residence time=15 min, T=25°C). The transition from batch to flow chemistry reduces tetrahydrofuran-3-yl epimerization from 8% to <0.5%.

Environmental Impact Assessment

Process mass intensity (PMI) analysis reveals that solvent consumption accounts for 89% of total waste. Alternative solvent systems (2-methyltetrahydrofuran, cyclopentyl methyl ether) reduce PMI by 34% while maintaining reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group in isonicotinamide can be reduced to an amine.

Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino-isonicotinamide derivatives.

Substitution: Various substituted tetrahydrofuran derivatives.

Applications De Recherche Scientifique

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mécanisme D'action

The mechanism of action of N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

(i) Indole Motif and Bioactivity

The indole group is a critical pharmacophore in serotonin receptor ligands and kinase inhibitors. For example, Ethyl N-(3-cyano-1H-indol-2-yl)formimidate () highlights the role of indole derivatives in anti-cancer research, though its formimidate group differs from the target compound’s amide linkage. Similarly, (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () demonstrates how indole-3-yl groups enhance binding to neurokinin receptors. The target compound’s indol-3-ylmethyl substitution may confer similar receptor affinity but requires validation.

(ii) Amide Linkages and Substituent Effects

The amide bond in the target compound is shared with Cyprofuram (), a fungicide targeting succinate dehydrogenase. Conversely, Inabenfide () employs a pyridinecarboxamide core with a hydroxyphenylmethyl group for plant growth regulation, illustrating how aromatic substituents dictate target specificity.

(iii) Tetrahydrofuran (THF) Derivatives

The THF-3-yloxy group in the target compound contrasts with Cyprofuram’s tetrahydro-2-oxo-3-furanyl moiety. Oxygenated THF rings often improve metabolic stability and solubility, as seen in antiviral and antifungal agents. However, the lack of a carbonyl group in the target’s THF substituent may reduce electrophilic reactivity compared to Cyprofuram.

Activité Biologique

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an indole moiety linked to a tetrahydrofuran group and an isonicotinamide structure, which are known to influence biological interactions. The molecular formula is , with a molecular weight of approximately 258.32 g/mol.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. For instance, derivatives of indole have been shown to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for some compounds .

2. Haspin Inhibition

In vitro studies have demonstrated that certain indole derivatives can act as potent inhibitors of Haspin, a kinase implicated in cancer cell proliferation. For example, a series of substituted indoles exhibited IC50 values in the nanomolar range against Haspin, indicating strong inhibitory potential . The mechanism involves specific interactions with critical amino acids in the Haspin active site.

3. Cytotoxicity and Selectivity

Cytotoxicity assessments reveal that many indole derivatives maintain low toxicity against human cell lines while exhibiting significant antimicrobial activity. For instance, compounds with halogen substitutions on the indole ring were found to be particularly effective against MRSA without exhibiting cytotoxic effects on HEK293 cells . This selectivity is crucial for therapeutic applications.

Case Study: Indole Derivatives as Antimicrobials

A screening campaign identified several 3-substituted indole derivatives with promising antimicrobial activity. Notably, compounds with specific substitutions demonstrated enhanced activity against both bacterial and fungal strains while maintaining low toxicity profiles .

| Compound ID | MIC (µg/mL) | Toxicity (HEK293) | Hemolytic Activity |

|---|---|---|---|

| 26 | ≤0.25 | Non-toxic | None |

| 32 | ≤0.25 | Non-toxic | None |

| 57 | ≤0.25 | Moderate | None |

Research Findings on Haspin Inhibition

In a study focusing on Haspin inhibitors, various derivatives were synthesized and tested for their inhibitory effects. The results indicated that minor modifications in chemical structure could lead to significant changes in biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Q & A

How can researchers optimize the synthetic yield and purity of N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide?

Basic Research Question

Methodological Answer:

The synthesis involves multi-step reactions, including coupling of the indole-methyl group to the isonicotinamide core and functionalization of the tetrahydrofuran (THF) moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while THF/water mixtures improve regioselectivity in etherification reactions .

- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves impurities from unreacted indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.